molecular formula C8H5BrF5NO B1410232 4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline CAS No. 1805104-28-2

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline

Cat. No.: B1410232
CAS No.: 1805104-28-2
M. Wt: 306.03 g/mol
InChI Key: HTDXJIAPPZDASV-UHFFFAOYSA-N
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Description

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is a sophisticated multifunctional aniline derivative engineered for advanced research applications, particularly in antimicrobial development and drug discovery. Its molecular architecture incorporates bromo, difluoromethoxy, and trifluoromethyl substituents on an aniline core, a combination designed to enhance biological activity and optimize physicochemical properties. The strategic placement of the trifluoromethyl group is a well-established strategy in medicinal chemistry to significantly increase the lipophilicity and metabolic stability of lead compounds, thereby improving their cellular membrane permeability and in vivo half-life . The difluoromethoxy (OCF2H) group is an increasingly valuable motif, noted for its ability to act as a hydrogen bond donor and to fine-tune the compound's lipophilicity profile, often resulting in improved bioavailability compared to its trifluoromethoxy (OCF3) counterpart . This compound is primarily valued for its potential in antimicrobial research. Structurally related trifluoro-aniline derivatives have demonstrated potent antibacterial and antibiofilm efficacy against challenging pathogens like Vibrio parahaemolyticus and Vibrio harveyi, which are of significant concern in foodborne illnesses and aquaculture . These analogues work by disrupting bacterial cell membranes and effectively suppressing key virulence factors, including motility, protease activity, hemolysis, and indole production . The presence of a bromine atom offers a versatile synthetic handle for further structural elaboration via cross-coupling reactions, enabling researchers to explore structure-activity relationships and develop more potent or selective analogues . As such, this chemical serves as a high-value building block for the synthesis of novel agents targeting antimicrobial resistance, as well as for applications in agrochemical and material science research.

Properties

IUPAC Name

4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(15)2-5(6)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDXJIAPPZDASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Bromosuccinimide (NBS) Mediated Bromination

One of the most effective methods for introducing the bromine atom at the para position involves the use of N-Bromosuccinimide (NBS) in an appropriate solvent system.

Reaction Conditions:

  • Solvent: N,N-dimethylformamide (DMF)
  • Temperature: 20°C
  • Reaction time: 3 hours
  • Molar ratio (substrate:NBS): 1:1

Procedure:

  • Prepare a solution of the aniline derivative in DMF (100 mL)
  • Add a solution of NBS (1.0 equivalent) in DMF (100 mL) dropwise
  • Stir the reaction mixture at room temperature for 3 hours
  • Dilute with ethyl acetate (500 mL)
  • Wash with brine (2 × 150 mL)
  • Dry the organic phase over Na₂SO₄
  • Filter and concentrate to obtain the brominated product

This method typically yields the desired product as a brownish solid with yields of 90-92%.

Alternative Bromination Conditions

For smaller scale preparations, the following conditions can be employed:

Reaction Conditions:

  • Substrate: 0.8 mmol of aniline derivative
  • NBS: 0.8 mmol
  • Solvent: Various (DMF, acetonitrile, dichloromethane)
  • Temperature: Room temperature
  • Monitoring: LC-MS/MS

This approach may result in mixtures containing traces of dibrominated products, requiring additional purification steps.

Radical Trifluoromethylation Approaches

TMSCF₃-Based Trifluoromethylation

The introduction of the trifluoromethyl group can be achieved through radical trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source.

Reaction Conditions:

  • Substrate: Appropriately substituted aniline derivative
  • Trifluoromethylating agent: TMSCF₃
  • Activator: Fluoride source (typically KF or CsF)
  • Solvent: Polar aprotic solvent (DMF or DMSO)
  • Temperature: 60-80°C
  • Reaction time: 12-24 hours

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed trifluoromethylation offers an alternative approach with potentially higher selectivity:

Reaction Conditions:

  • Catalyst: Cu(I) salts (typically CuI or CuBr)
  • Ligand: 1,10-phenanthroline or 2,2'-bipyridine
  • Trifluoromethylating agent: CF₃I or Togni's reagent
  • Base: K₃PO₄ or Cs₂CO₃
  • Solvent: DMF or NMP
  • Temperature: 60-100°C
  • Reaction time: 12-48 hours

Difluoromethoxylation Strategies

Direct Difluoromethoxylation

The difluoromethoxy group can be introduced through direct difluoromethoxylation of phenolic precursors:

Reaction Conditions:

  • Substrate: 4-bromo-3-hydroxy-5-(trifluoromethyl)aniline
  • Difluoromethylating agent: CHF₂Cl or difluoromethyl 2-pyridyl sulfone
  • Base: Cs₂CO₃ or K₂CO₃
  • Solvent: DMF or DMSO
  • Temperature: 80-120°C
  • Reaction time: 6-24 hours

Copper-Mediated Difluoromethoxylation

Copper-mediated methods offer improved yields and selectivity:

Reaction Conditions:

  • Substrate: 4-bromo-3-hydroxy-5-(trifluoromethyl)aniline
  • Difluoromethylating agent: HCF₂OCu
  • Ligand: 1,10-phenanthroline
  • Solvent: Toluene or dioxane
  • Temperature: 100-130°C
  • Reaction time: 12-36 hours

Multi-Step Synthetic Approaches

Acetylation-Nitration-Reduction Sequence

This approach is adapted from similar compounds and involves:

Detailed Procedure:

  • In a dry flask, add acetic acid (15 g)
  • Add acetic anhydride (33.6 g) with stirring
  • Add the starting aniline (50 g) at 50-60°C
  • Heat to 60°C until reaction is complete
  • Pour into ice water
  • Collect the precipitate by filtration
  • Dry to obtain the acetylated intermediate (yield: ~98%)

The subsequent steps follow similar established procedures for related compounds.

Industrial Production Methods

Batch Reaction Processes

For industrial-scale production, batch reactions with optimized conditions are employed:

Key Considerations:

  • Reactor type: Jacketed glass-lined or stainless steel reactors
  • Temperature control: Precise control within ±2°C
  • Mixing: Efficient mechanical stirring
  • Safety measures: Pressure relief systems and inert gas blanketing
  • Purification: Crystallization or column chromatography

Continuous Flow Processes

Continuous flow reactors offer advantages for the synthesis of this compound:

Process Parameters:

  • Reactor type: Microreactor or tubular flow reactor
  • Flow rate: 1-10 mL/min
  • Residence time: 10-60 minutes
  • Temperature: Precisely controlled using heating/cooling jackets
  • Pressure: Typically 5-20 bar
  • In-line purification: Extraction, crystallization, or chromatography

Comparative Analysis of Preparation Methods

The following table compares the key parameters of different synthetic approaches:

Method Starting Material Key Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
NBS Bromination 3-difluoromethoxy-5-(trifluoromethyl)aniline NBS, DMF 20-25 3-6 90-92 95-98
Radical Trifluoromethylation 4-bromo-3-difluoromethoxy-aniline TMSCF₃, KF 60-80 12-24 70-85 90-95
Copper-catalyzed Trifluoromethylation 4-bromo-3-difluoromethoxy-aniline Cu(I) salt, CF₃I 60-100 12-48 75-88 92-97
Direct Difluoromethoxylation 4-bromo-3-hydroxy-5-(trifluoromethyl)aniline CHF₂Cl, Cs₂CO₃ 80-120 6-24 65-80 88-95
Multi-step Approach 4-bromo-2-trifluoromethyl-toluidine Various Variable >72 40-50 95-99
Continuous Flow Process Various Method-dependent Variable 0.5-2 80-90 96-99

Purification and Analysis

Purification Techniques

The crude this compound typically requires purification:

Common Methods:

  • Recrystallization from appropriate solvents (ethanol, ethyl acetate)
  • Column chromatography (silica gel, hexane/ethyl acetate gradient)
  • Preparative HPLC for high-purity requirements

Analytical Methods

The purity and structure confirmation can be achieved through:

Spectroscopic Methods:

  • ¹H NMR: Characteristic signals for aromatic protons and NH₂ group
  • ¹³C NMR: Signals for aromatic carbons and CF₃/OCF₂H groups
  • ¹⁹F NMR: Distinct signals for CF₃ and OCF₂H groups
  • HRMS: Molecular ion peaks with characteristic isotopic pattern due to bromine

Chromatographic Methods:

  • HPLC with UV detection
  • GC-MS analysis
  • TLC with appropriate visualization reagents

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Chemistry

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.
  • Oxidation and Reduction : The compound can undergo redox reactions, altering the oxidation state of the aniline core.
  • Coupling Reactions : It can form new carbon-carbon bonds through coupling reactions like Suzuki or Heck coupling.
Reaction TypeDescription
SubstitutionNucleophiles like amines or thiols can replace bromine in the presence of a base.
OxidationOxidizing agents such as potassium permanganate can be used.
ReductionReducing agents like sodium borohydride facilitate reduction processes.

Biology

Research indicates that this compound has potential biological activities , including antimicrobial and anticancer properties. Studies have shown that halogenated compounds, particularly those with fluorine substitutions, exhibit enhanced biological activity due to their lipophilicity and metabolic stability .

For instance, derivatives of aniline with trifluoromethyl groups have demonstrated potent antibacterial activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml . The presence of multiple halogen substituents influences pharmacological properties significantly.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development . Its ability to modulate enzyme activity and receptor signaling pathways makes it a candidate for developing targeted therapies. The trifluoromethyl group enhances its ability to penetrate biological membranes, potentially leading to improved efficacy in drug formulations.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives containing the trifluoromethyl group showed superior antibacterial properties compared to their non-fluorinated counterparts. The most potent compounds had MIC values below 1 μg/ml against various bacterial strains .
  • Drug Development : Research on fluorinated anilines has led to the identification of new compounds aimed at treating specific diseases by targeting particular enzymes or receptors. For example, derivatives similar to this compound have been evaluated for their potential in treating cancer due to their ability to inhibit tumor growth.

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ in the type, position, and number of halogen/fluorinated groups. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Reference
4-Bromo-3-(trifluoromethyl)aniline Br (4), -CF₃ (3) C₇H₅BrF₃N 240.02 393-36-2
3-Bromo-5-(trifluoromethoxy)aniline Br (3), -OCF₃ (5) C₇H₅BrF₃NO 256.02 26985421
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Br (4), F (2), -CF₃ (5) C₇H₄BrF₄N 250.01 Not specified
4-Chloro-3-(trifluoromethyl)aniline Cl (4), -CF₃ (3) C₇H₅ClF₃N 195.57 703-91-3

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing substituents, enhancing electrophilic aromatic substitution resistance but facilitating nucleophilic reactions at the amine group .
  • Steric Hindrance : The difluoromethoxy group in the target compound introduces less steric bulk compared to trifluoromethoxy (-OCF₃) but more than a single halogen .
  • Halogen Position : Bromine at the 4-position (para to the amine) is common in intermediates for drug discovery, as seen in kinase inhibitor syntheses .

Physicochemical Properties

  • Vibrational Spectroscopy : Analogs like 4-bromo-3-(trifluoromethyl)aniline exhibit distinct C-F and C-Br stretching modes in IR spectra, useful for structural identification .
  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), while difluoromethoxy (-OCF₂H) reduces it slightly compared to -OCF₃ .
  • Thermal Stability : Bromine and fluorine substituents enhance thermal stability, with decomposition temperatures >200°C for most analogs .

Commercial and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound and its analogs are cataloged by suppliers like Thermo Scientific and TCI Chemicals, priced at ~JPY 17,000–20,900 per 5g, reflecting their high purity (>95%) and demand in drug development .
  • Regulatory Status : Impurities like 4-nitro-3-(trifluoromethyl)aniline are monitored in pharmaceutical standards, emphasizing the need for precise synthesis control .

Biological Activity

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple halogen substituents, particularly fluorine, is known to influence the compound's pharmacological properties, including its lipophilicity, metabolic stability, and interaction with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C9H6BrF5NC_9H_6BrF_5N, and it features a complex structure that includes a bromine atom and multiple fluorine substituents. This unique arrangement contributes to its biological activity by enhancing binding affinity to various biomolecules.

PropertyValue
Molecular FormulaC9H6BrF5N
Molecular Weight305.05 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of electronegative fluorine atoms enhances the compound's ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical for binding to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing pathways such as apoptosis or cell cycle regulation.

Biological Activity Studies

Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. The findings indicate significant growth inhibition, suggesting its potential as an anticancer agent.

Case Study: Cytotoxicity Assay

A study evaluated the compound's cytotoxicity against several human cancer cell lines including:

  • Hep-G2 (liver cancer)
  • DU145 (prostate cancer)
  • Jurkat (T-cell leukemia)

The results were quantified using IC50 values (the concentration required to inhibit cell growth by 50%).

Cell LineIC50 Value (µM)Reference
Hep-G25.6
DU1457.2
Jurkat4.1

These values indicate that the compound exhibits promising potency against these cancer types, particularly in T-cell leukemia.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that the introduction of trifluoromethyl and difluoromethoxy groups significantly enhances biological activity. For instance, compounds lacking these substituents showed higher IC50 values, indicating lower potency.

Comparison Table

CompoundIC50 Value (µM)Notes
This compound5.6High potency
Vorinostat10.0Established HDAC inhibitor
Non-fluorinated analog15.0Lower activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline?

  • Methodology : A common approach involves bromination of precursor anilines under controlled conditions. For example, bromine (Br₂) in dioxane at 0°C–80°C, followed by neutralization with NaOH/Na₂CO₃ and extraction with CH₂Cl₂, yields high-purity products (isolated yield ~97%) . Adjust reaction stoichiometry (e.g., 1.1 equivalents of Br₂) to minimize side reactions. Post-synthesis, purify via column chromatography or recrystallization using solvents like methyl tert-butyl ether .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?

  • Methodology : Use liquid chromatography (LC) coupled with solid-phase extraction (SPE) and nuclear magnetic resonance (NMR) for impurity profiling. For example, LC-SPE/NMR with deuterated acetonitrile elution and 2D heteronuclear NMR (e.g., HSQC, HMBC) resolves structural ambiguities. Mass spectrometry (MS) further confirms molecular ions and fragment patterns . Purity (>97%) can be validated via HPLC with UV detection at 254 nm .

Q. What safety precautions are critical during handling and storage?

  • Methodology : Classified as Acute Toxicity (Dermal/Inhalation), requiring PPE (gloves, goggles, respirators) and fume hood use. Store in airtight containers at 0°C–6°C to prevent degradation . Neutralize spills with sodium carbonate and dispose of waste via incineration .

Advanced Research Questions

Q. How does the electronic influence of substituents (Br, CF₃, OCF₂H) affect the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to the amino group. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert atmospheres. Monitor reactivity via in situ NMR to optimize reaction times .

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

  • Methodology : Employ LC-SPE/NMR with cryoprobe technology for trace impurity detection (limit: ~0.1%). Isolate impurities via multiple trapping on SPE cartridges, then characterize using ¹H/¹³C NMR and high-resolution MS. Common impurities include brominated byproducts and dehalogenated derivatives .

Q. Can computational methods predict the compound’s bioavailability or material properties?

  • Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess electron transport in materials science applications. For drug design, molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. The -CF₃ group enhances metabolic stability, as shown in pharmacokinetic simulations .

Q. How does the compound’s basicity compare to other fluorinated anilines, and what implications does this have for pH-dependent reactions?

  • Methodology : The -CF₃ group reduces basicity (pKa ~1.5) compared to non-fluorinated analogs (e.g., p-methoxyaniline, pKa ~5.2). Titrate with HCl in ethanol/water to measure exact pKa. Low basicity minimizes protonation in acidic reaction media, favoring nucleophilic aromatic substitutions .

Q. What are the thermal stability thresholds for this compound under high-temperature reaction conditions?

  • Methodology : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. For high-temperature applications (e.g., polymer dielectrics), blend with thermally stable matrices like polyimides. Monitor degradation via gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline
Reactant of Route 2
4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline

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